

# Molecular weight of Methyl 4-(1H-imidazol-1-yl)benzoate.

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## Compound of Interest

Compound Name: Methyl 4-(1H-imidazol-1-yl)benzoate

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## Technical Guide: Methyl 4-(1H-imidazol-1-yl)benzoate

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a comprehensive overview of **Methyl 4-(1H-imidazol-1-yl)benzoate**, a heterocyclic building block with applications in chemical synthesis and potential for further research in medicinal chemistry. The document details the compound's physicochemical properties, provides a potential experimental protocol for its synthesis, and visualizes key relationships and workflows.

## Compound Identification and Properties

**Methyl 4-(1H-imidazol-1-yl)benzoate** is an imidazole derivative and a heterocyclic building block utilized in various chemical syntheses.<sup>[1]</sup> Its structure, featuring both an imidazole ring and a benzoate moiety, makes it a valuable intermediate for the development of more complex molecules.

## Physicochemical Data

The key quantitative properties of **Methyl 4-(1H-imidazol-1-yl)benzoate** are summarized in the table below for easy reference and comparison.

| Property          | Value   | Source  |
|-------------------|---|---|
| Molecular Weight  | 202.21 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| CAS Number        | 101184-08-1   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point     | 124-127 °C  | <a href="#">[1]</a>   |
| IUPAC Name        | methyl 4-(1H-imidazol-1-yl)benzoate                           |   |
| SMILES            | <chem>COC(=O)c1ccc(cc1)-n2ccnc2</chem>                        | <a href="#">[1]</a>   |
| InChI Key         | KUBBZTZQWIGHFH-UHFFFAOYSA-N                                   | <a href="#">[1]</a>   |

## Experimental Protocols

### Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

A potential synthesis route for **Methyl 4-(1H-imidazol-1-yl)benzoate** involves the coupling of an aryl halide with imidazole. The following protocol is a generalized procedure adapted for this specific compound.[\[4\]](#)

Reaction:

- Methyl 4-iodobenzoate + Imidazole → **Methyl 4-(1H-imidazol-1-yl)benzoate**

Materials and Reagents:

- Methyl 4-iodobenzoate (1.0 mmol)
- Imidazole (1.2 mmol)
- Potassium hydroxide (KOH) (2.0 mmol)
- Copper-based catalyst (e.g., 0.75 mol%)
- Dimethyl sulfoxide (DMSO) (4 mL)

- Ethyl acetate
- Hexane
- Silica gel for column chromatography

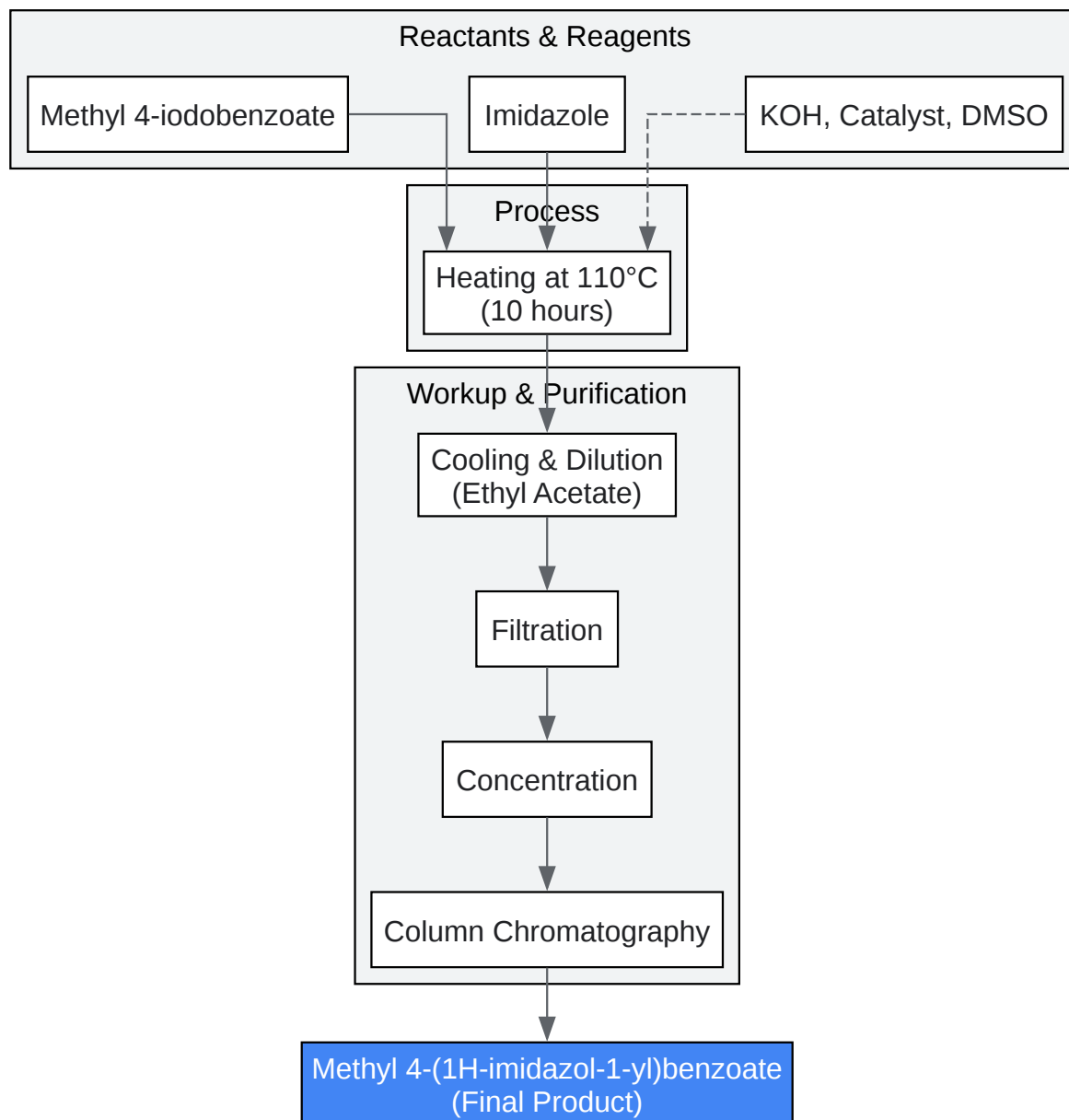
#### Procedure:

- To a reaction vessel, add methyl 4-iodobenzoate (1.0 mmol), imidazole (1.2 mmol), potassium hydroxide (2 mmol), and the catalyst (0.75 mol%).
- Add dimethyl sulfoxide (4 mL) to the mixture.
- Stir the reaction mixture at 110 °C for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate (10 mL) and filter to remove insoluble components.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate (e.g., 70:30) eluent system to afford the pure **Methyl 4-(1H-imidazol-1-yl)benzoate**.<sup>[4]</sup>

## Visualizations

### Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Methyl 4-(1H-imidazol-1-yl)benzoate**.

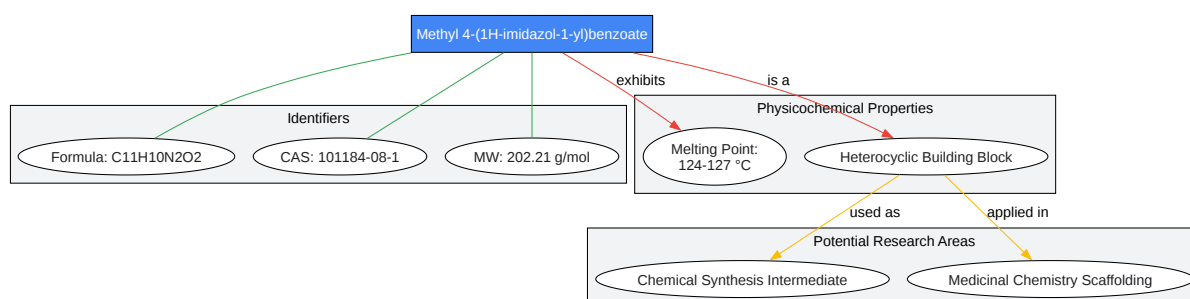


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Figure 1: Synthesis workflow for **Methyl 4-(1H-imidazol-1-yl)benzoate**.

## Logical Relationship of Compound Properties

This diagram shows the logical connections between the compound's structure and its key identifiers and properties.

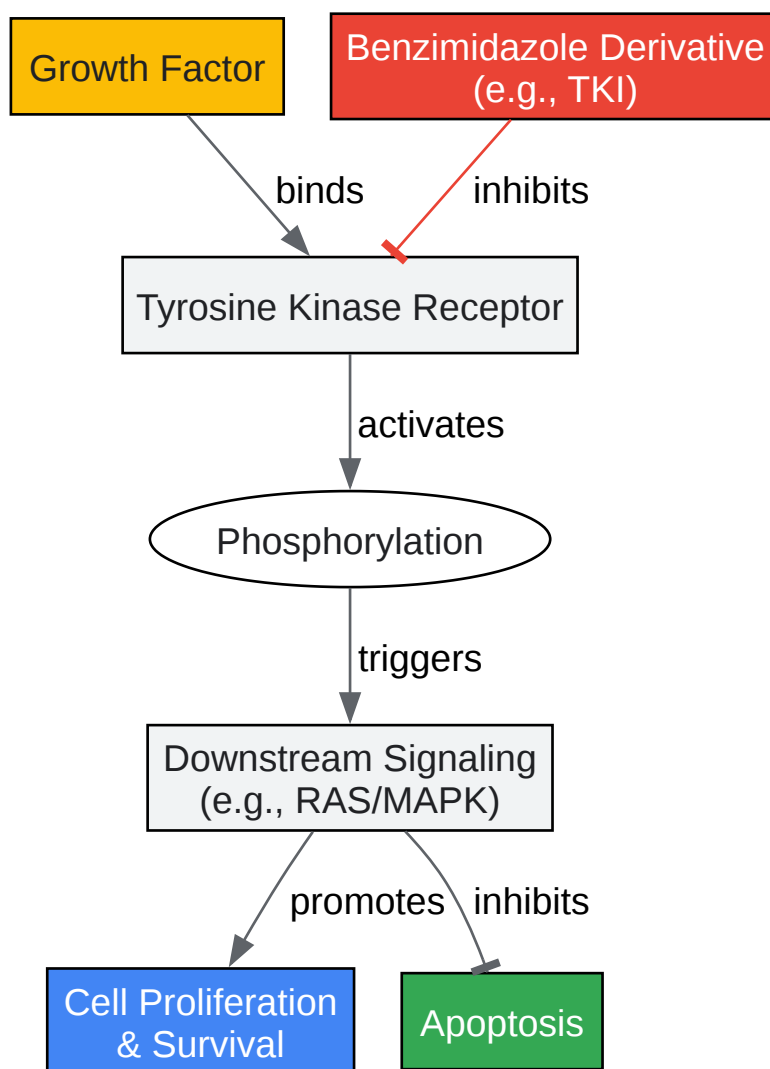


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Figure 2: Logical relationships of compound data.

## Hypothetical Signaling Pathway Involvement

While specific biological activities for **Methyl 4-(1H-imidazol-1-yl)benzoate** are not extensively documented, related benzimidazole structures are known to exhibit anticancer properties by interacting with key cellular pathways. For instance, some derivatives act as inhibitors of crucial kinases involved in cell proliferation. The diagram below illustrates a hypothetical pathway where a benzimidazole-based compound could act as a Tyrosine Kinase Inhibitor (TKI).



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Figure 3: Hypothetical inhibition of a tyrosine kinase pathway.

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## References

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